2-(benzylsulfanyl)-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS2/c22-19(14-23-13-15-4-2-1-3-5-15)21-11-17(12-21)20-8-6-18-16(10-20)7-9-24-18/h1-5,7,9,17H,6,8,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIFJCSOHWWTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylsulfanyl)-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂OS
- Molecular Weight : 306.42 g/mol
- CAS Number : 2379998-18-0
Structural Features
The compound features a thienopyridine moiety which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the benzylsulfanyl group may enhance its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Recent studies have focused on the anticancer potential of similar thienopyridine derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
In vitro assays have shown that certain derivatives exhibit IC₅₀ values in the low micromolar range, indicating potent anticancer activity. For example, a related compound with a benzylthio group showed IC₅₀ values of 0.37 µM against HeLa cells, significantly outperforming standard treatments like sorafenib (IC₅₀ = 7.91 µM) .
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for their antimicrobial properties. Studies indicate that derivatives can inhibit the growth of various pathogenic fungi and bacteria. For instance:
- Minimum Inhibitory Concentrations (MIC) were determined for multiple fungal strains.
| Compound | Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Candida albicans | 8 |
| Compound B | Aspergillus niger | 16 |
These findings suggest that modifications in the structure can significantly influence the antimicrobial efficacy.
The proposed mechanisms of action for the anticancer and antimicrobial activities include:
- Induction of Apoptosis : Flow cytometry analyses indicate that certain derivatives induce apoptosis in cancer cells by activating caspase pathways.
- Inhibition of Cell Cycle Progression : Some compounds have been shown to block cell cycle progression at the G1/S phase, leading to reduced proliferation.
Study 1: Synthesis and Evaluation of Thienopyridine Derivatives
A study synthesized several thienopyridine derivatives, including those structurally related to our compound. The evaluation revealed that modifications to the benzylsulfanyl group significantly affected biological activity. The most potent compound exhibited an IC₅₀ value of 0.45 µM against MCF-7 cells .
Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial properties of thienopyridine compounds. The study found that certain derivatives had potent antifungal activity against clinical isolates of Candida species, with MIC values as low as 4 µg/mL .
Comparison with Similar Compounds
Key Observations :
- The azetidine-ketone linkage may confer rigidity to the structure, altering binding affinity compared to simpler alkyl chains in prasugrel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
